1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole
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Overview
Description
1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole is a chemical compound with the molecular formula C18H6F18N2O and a molecular weight of 608.22 . This compound is notable for its unique structure, which includes a pyrazole ring substituted with benzoyl and nonafluorobutyl groups. It is primarily used in biochemical research, particularly in the field of proteomics .
Scientific Research Applications
1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Safety and Hazards
Preparation Methods
The synthesis of 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole typically involves the reaction of appropriate pyrazole derivatives with benzoyl chloride and nonafluorobutyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoyl group to a hydroxyl group.
Substitution: The nonafluorobutyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the nonafluorobutyl groups can enhance the compound’s stability and solubility. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole can be compared with other similar compounds, such as:
1-Benzoyl-3,5-diphenylpyrazole: This compound has phenyl groups instead of nonafluorobutyl groups, which affects its chemical properties and applications.
1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole: The trifluoromethyl groups provide different electronic and steric effects compared to nonafluorobutyl groups, leading to variations in reactivity and stability.
1-Benzoyl-3,5-bis(tert-butyl)pyrazole: The tert-butyl groups offer different steric hindrance and hydrophobicity compared to nonafluorobutyl groups, influencing the compound’s behavior in chemical reactions.
This compound stands out due to its unique combination of benzoyl and nonafluorobutyl groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6F18N2O/c19-11(20,13(23,24)15(27,28)17(31,32)33)8-6-9(38(37-8)10(39)7-4-2-1-3-5-7)12(21,22)14(25,26)16(29,30)18(34,35)36/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCDZRZPEPWCJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6F18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371062 |
Source
|
Record name | 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231630-89-0 |
Source
|
Record name | 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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